molecular formula C8H18O B8061470 3,5-Dimethylhexan-1-ol CAS No. 13501-73-0

3,5-Dimethylhexan-1-ol

Cat. No.: B8061470
CAS No.: 13501-73-0
M. Wt: 130.23 g/mol
InChI Key: WETBJXIDTZXCBL-UHFFFAOYSA-N
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Description

3,5-Dimethylhexan-1-ol is an organic compound with the molecular formula C8H18O. It is a secondary alcohol that is part of the hexanol family, characterized by a six-carbon chain with hydroxyl (-OH) group attached to the first carbon and methyl groups attached to the third and fifth carbons.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Dimethylhexan-1-ol can be synthesized through various methods, including:

  • Hydration of Alkenes: The compound can be produced by the acid-catalyzed hydration of 3,5-dimethyl-1-hexene. This involves adding water (H2O) in the presence of a strong acid catalyst such as sulfuric acid (H2SO4).

  • Reduction of Ketones: Another method involves the reduction of 3,5-dimethylhexanone using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Industrial Production Methods: In an industrial setting, the compound is typically produced through the hydration of alkenes due to its cost-effectiveness and scalability. The process involves high-pressure reactors and continuous flow systems to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dimethylhexan-1-ol undergoes several types of chemical reactions, including:

  • Oxidation: The hydroxyl group can be oxidized to form 3,5-dimethylhexanal or 3,5-dimethylhexanoic acid using oxidizing agents like chromic acid (H2CrO4) or potassium permanganate (KMnO4).

  • Reduction: The compound can be reduced to form 3,5-dimethylhexane using reducing agents like hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C).

  • Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions:

  • Oxidation: Chromic acid (H2CrO4), potassium permanganate (KMnO4).

  • Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

  • Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3).

Major Products Formed:

  • Oxidation: 3,5-Dimethylhexanal, 3,5-Dimethylhexanoic acid.

  • Reduction: 3,5-Dimethylhexane.

  • Substitution: 3,5-Dimethylhexyl chloride, 3,5-Dimethylhexyl bromide.

Scientific Research Applications

3,5-Dimethylhexan-1-ol has various applications in scientific research, including:

  • Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: The compound can be used as a solvent or reagent in biochemical assays and studies.

  • Industry: It is used in the production of fragrances, flavors, and as a component in various industrial processes.

Mechanism of Action

The mechanism by which 3,5-Dimethylhexan-1-ol exerts its effects depends on its specific application. For example, in organic synthesis, it acts as a nucleophile, attacking electrophilic centers to form new bonds. In biochemical assays, it may interact with enzymes or other biomolecules to facilitate reactions.

Molecular Targets and Pathways Involved:

  • Organic Synthesis: Nucleophilic substitution reactions.

  • Biochemical Assays: Enzyme-substrate interactions.

Comparison with Similar Compounds

  • 1-Hexanol

  • 2-Hexanol

  • 3-Hexanol

  • 2,3-Dimethyl-1-hexanol

  • 2,5-Dimethyl-1-hexanol

Properties

IUPAC Name

3,5-dimethylhexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O/c1-7(2)6-8(3)4-5-9/h7-9H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WETBJXIDTZXCBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60557904
Record name 3,5-Dimethylhexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60557904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13501-73-0
Record name 3,5-Dimethyl-1-hexanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13501-73-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dimethyl-1-hexanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013501730
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Dimethylhexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60557904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-DIMETHYL-1-HEXANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MR3QYD8WM7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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